molecular formula C2H7BO2 B1630562 Ethylboronic acid CAS No. 4433-63-0

Ethylboronic acid

Cat. No.: B1630562
CAS No.: 4433-63-0
M. Wt: 73.89 g/mol
InChI Key: PAVZHTXVORCEHP-UHFFFAOYSA-N
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Description

Ethylboronic acid, also known as ethaneboronic acid, is an organic compound with the chemical formula C₂H₇BO₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an ethyl group and two hydroxyl groups. This compound is typically a white to light yellow crystalline solid at room temperature and is known for its utility in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Ethylboronic acid, an organic compound related to boric acid, is known to act as a Lewis acid . Its unique feature is that it is capable of forming reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted Lewis base donors such as sugars, amino acids, and hydroxamic acids . It is also known to bind to active site serines and is part of inhibitors for certain enzymes .

Mode of Action

The mode of action of this compound involves the formation of reversible covalent complexes with its targets . This interaction leads to changes in the biochemical properties of the target molecules, affecting their function and activity.

Biochemical Pathways

This compound affects various biochemical pathways due to its ability to form covalent complexes with different molecules . It is used extensively in organic chemistry as a chemical building block and intermediate, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .

Pharmacokinetics

Its molecular weight is 7389 , which suggests it may have good bioavailability due to its small size.

Result of Action

The result of this compound’s action can vary depending on the target molecule. For instance, it can inhibit certain enzymes, affecting their function and potentially leading to changes at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is sensitive to atmospheric oxygen, which can oxidize the boronic acid, potentially leading to the generation of organic radicals . Therefore, it is often stored under an inert atmosphere and at low temperatures to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Ethylboronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a Lewis acid and can form complexes with molecules that have vicinal diols, such as sugars and amino acids . These interactions are crucial in various biochemical processes, including enzyme inhibition and molecular recognition. For example, this compound can bind to active site serines in enzymes, inhibiting their activity .

Cellular Effects

This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of proteasomes, which are responsible for degrading proteins within the cell . By inhibiting proteasome activity, this compound can alter protein turnover and affect cell function. Additionally, it can modulate cell signaling pathways by binding to specific proteins and enzymes involved in these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule . For instance, this compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This mechanism is particularly relevant in the context of proteasome inhibition, where this compound binds to the active site serines, blocking their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the metabolism of sugars and amino acids by forming complexes with these molecules, affecting their availability and utilization in cellular processes . Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The distribution of this compound within cells is influenced by its ability to form complexes with biomolecules, which can affect its accumulation and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the cytoplasm or nucleus, where it interacts with target enzymes and proteins . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylboronic acid can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction proceeds as follows:

B(OCH3)3+C2H5MgBrC2H5B(OCH3)2+MgBrOCH3\text{B(OCH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{C}_2\text{H}_5\text{B(OCH}_3\text{)}_2 + \text{MgBrOCH}_3 B(OCH3​)3​+C2​H5​MgBr→C2​H5​B(OCH3​)2​+MgBrOCH3​

C2H5B(OCH3)2+2H2OC2H7BO2+2CH3OH\text{C}_2\text{H}_5\text{B(OCH}_3\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_7\text{BO}_2 + 2\text{CH}_3\text{OH} C2​H5​B(OCH3​)2​+2H2​O→C2​H7​BO2​+2CH3​OH

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of boron trichloride with ethyl alcohol under controlled conditions. This method ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form this compound derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reduction reactions involving this compound are less common but can be achieved using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound readily participates in substitution reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride.

    Substitution: Palladium catalysts, potassium carbonate, organic solvents like tetrahydrofuran.

Major Products:

    Oxidation: this compound derivatives.

    Reduction: Reduced boronic acid compounds.

    Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Scientific Research Applications

Ethylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: this compound derivatives are used in the development of enzyme inhibitors and as probes for biological systems.

    Medicine: It plays a role in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.

    Industry: this compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

    Phenylboronic acid: Used in similar applications but has different reactivity due to the phenyl group.

    Methylboronic acid: Smaller and more volatile, used in different synthetic contexts.

    Butylboronic acid: Larger alkyl group, different solubility and reactivity.

This compound stands out for its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.

Properties

IUPAC Name

ethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7BO2/c1-2-3(4)5/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVZHTXVORCEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871077
Record name Ethylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4433-63-0
Record name Ethyl boric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethylboronic acid interact with its target and what are the downstream effects?

A1: While this compound itself hasn't been extensively studied for direct biological activity, research focuses on its use as a building block for more complex boronic acid derivatives. These derivatives act as transition-state analog inhibitors, primarily targeting enzymes like beta-lactamases.

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A: this compound is represented by the molecular formula C2H7BO2 and has a molecular weight of 73.89 g/mol []. While the provided research excerpts don't detail specific spectroscopic data for this compound, they highlight techniques like 1H NMR as valuable tools for structural characterization of this compound and its derivatives [].

Q3: Can you elaborate on the use of this compound in the synthesis of B-doped graphene and its impact on the film quality?

A: Research highlights the successful utilization of this compound as a precursor in the Chemical Vapor Deposition (CVD) synthesis of large-area, high-quality B-doped graphene films []. The choice of this compound is crucial due to its role as the sole precursor, simplifying the doping process []. The research emphasizes the significance of pre-treating the copper foil substrate and implementing a post-annealing step to enhance the quality of the resulting B-doped graphene films [].

Q4: How has computational chemistry and modeling been employed in research related to this compound and its derivatives?

A: Computational tools like molecular modeling have been instrumental in designing potent boronic acid-based inhibitors, including those derived from this compound []. Researchers utilize these tools to analyze the active site interactions between enzymes like TEM-1 and potential inhibitors [].

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